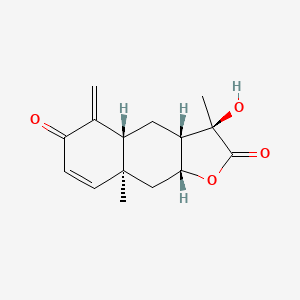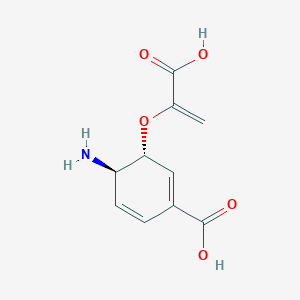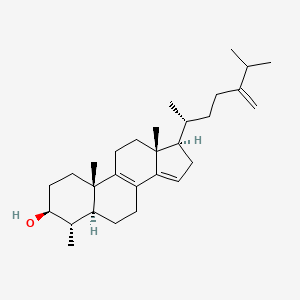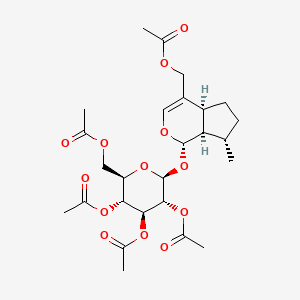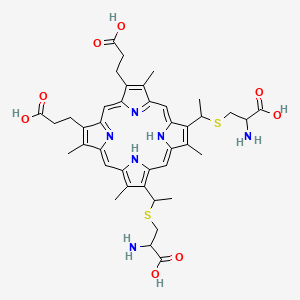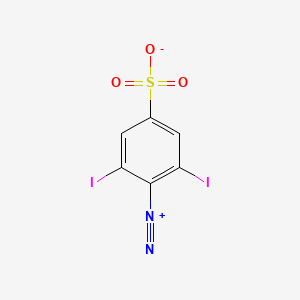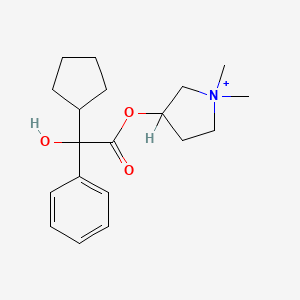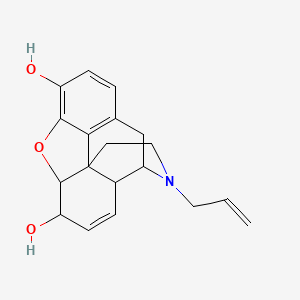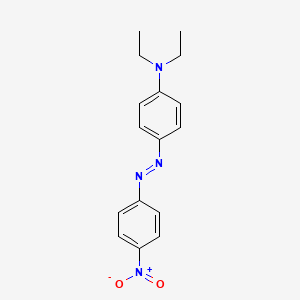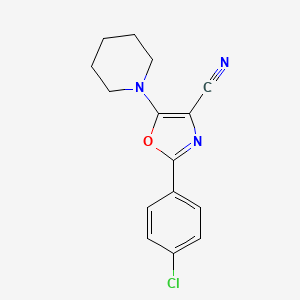
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Compounds similar to 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antifungal activities. For example, a study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile and related compounds, which were screened for antifungal activity (Ibrahim et al., 2008).
Dopamine Receptor Ligands
Research indicates the potential of related compounds as ligands for human dopamine receptors. A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting the importance of the 4-chlorophenyl and 4-substituted piperidine groups in the molecule (Rowley et al., 1997).
Drug Candidates for Type II Diabetes
Compounds containing the 4-chlorophenyl and piperidinyl groups have been synthesized and evaluated for their potential as drug candidates for type II diabetes. A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol, and found them to be potent inhibitors of the α-glucosidase enzyme, suggesting potential use in type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Synthesis of Fused Heterobicyclic Systems
Another study focused on synthesizing fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, starting from compounds similar to the given chemical. These compounds were evaluated for their antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Abdel-Monem, 2004).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds with the 4-chlorophenyl group, indicated potential antimicrobial applications. The synthesized compounds were screened for their effectiveness against various microorganisms (Bektaş et al., 2007).
EGFR Inhibitors in Cancer Treatment
Derivatives of benzimidazole, including those with the 4-chlorophenyl group, were studied for their potential as EGFR inhibitors in cancer treatment. The study involved molecular docking and density functional theory analyses to investigate the anti-cancer properties of these compounds (Karayel, 2021).
Spectroscopic and Structural Analyses
Research on spectroscopic and structural analyses of compounds similar to the given chemical, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, has been conducted. These studies provide insights into the molecular structure and properties of such compounds, which can be relevant for their application in various fields of research (Wazzan et al., 2016).
Propriétés
Nom du produit |
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile |
|---|---|
Formule moléculaire |
C15H14ClN3O |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2 |
Clé InChI |
WQKOIGIXISYXPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



